molecular formula C16H11I4NO4 B13761453 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid CAS No. 23189-41-5

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid

Cat. No.: B13761453
CAS No.: 23189-41-5
M. Wt: 788.88 g/mol
InChI Key: OVBGWMWVKZKMSD-UHFFFAOYSA-N
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Description

Its structure features a central acetic acid backbone substituted with two distinct aromatic moieties:

  • A 3-acetamido-2,4,6-triiodophenoxy group, which contributes high radiopacity due to the three iodine atoms.
  • A p-iodophenyl group, which stabilizes the compound against rapid deiodination while enhancing lipophilicity for tissue targeting .

For example, iopronic acid (a butyric acid derivative with a triiodophenoxy-ethoxy group) shares structural similarities but differs in chain length and substituents . Similarly, iodophenyl-substituted fatty acids like p-IPPA (15-(p-iodophenyl)pentadecanoic acid) employ terminal iodine for metabolic stability .

Properties

CAS No.

23189-41-5

Molecular Formula

C16H11I4NO4

Molecular Weight

788.88 g/mol

IUPAC Name

2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-iodophenyl)acetic acid

InChI

InChI=1S/C16H11I4NO4/c1-7(22)21-13-10(18)6-11(19)15(12(13)20)25-14(16(23)24)8-2-4-9(17)5-3-8/h2-6,14H,1H3,(H,21,22)(H,23,24)

InChI Key

OVBGWMWVKZKMSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid typically involves multiple steps, including iodination, acylation, and coupling reactions. The starting materials might include phenolic compounds and iodine sources. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group.

    Reduction: Reduction reactions might target the iodine atoms, potentially leading to deiodination.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could lead to deiodinated derivatives.

Scientific Research Applications

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a diagnostic tool.

    Medicine: Employed in radiographic imaging to enhance contrast in X-ray and CT scans.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound, particularly in medical imaging, involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The molecular targets and pathways involved are primarily related to its physical properties rather than biochemical interactions.

Comparison with Similar Compounds

Key Observations :

  • Unlike straight-chain fatty acids (e.g., p-IPPA), the aromatic acetic acid backbone may reduce β-oxidation, prolonging tissue retention .
  • Collision cross-section (CCS) values for sodium salts of related compounds (e.g., 203.0 Ų for iopronic acid) suggest moderate molecular size, influencing biodistribution and clearance .

Metabolic Stability and Pharmacokinetics

  • Target Compound: The p-iodophenyl group likely stabilizes the molecule against deiodination, similar to p-IPPA, which resists free iodide release . However, the acetamido-triiodophenoxy group may undergo microsomal hydrolysis to yield 3-acetamido-2,4,6-triiodophenoxyacetic acid, a metabolite observed in iopronic acid .
  • BMIPP : Methyl branching delays α-oxidation, enabling prolonged myocardial retention in humans despite rapid washout in animals .

Biological Activity

The compound 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid (CAS No: 23189-41-5) is a synthetic derivative of phenylacetic acid with notable biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H12I3NO4C_{16}H_{12}I_3NO_4, and it features a complex structure that contributes to its biological effects. The presence of multiple iodine atoms enhances its potential for various applications in medicinal chemistry.

PropertyValue
Molecular FormulaC16H12I3NO4
Molecular Weight528.86 g/mol
CAS Number23189-41-5

Antitumor Effects

Recent studies have indicated that this compound exhibits significant antitumor activity. Research has shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased Annexin V staining, indicating early apoptotic changes.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively.
  • Mechanism of Action : It is hypothesized that the iodine atoms in the structure contribute to its antimicrobial efficacy by disrupting microbial cell membranes.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Results:

In vitro assays showed that treatment with the compound reduced the secretion of these cytokines in activated macrophages by approximately 50% at a concentration of 20 µM.

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